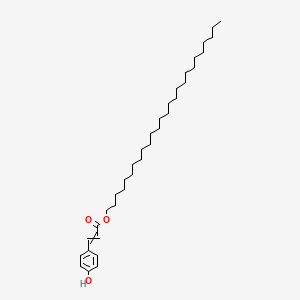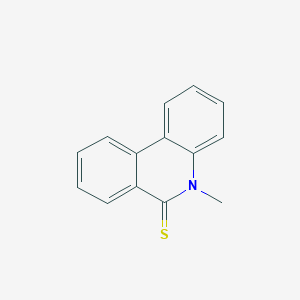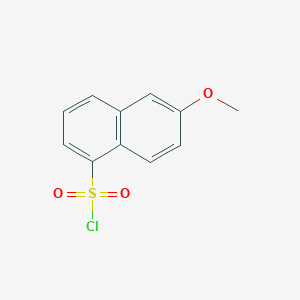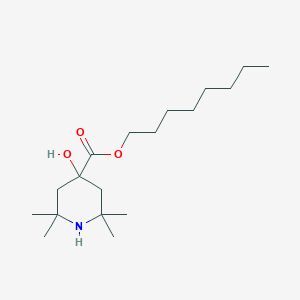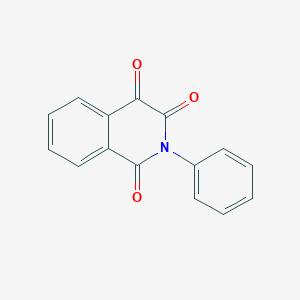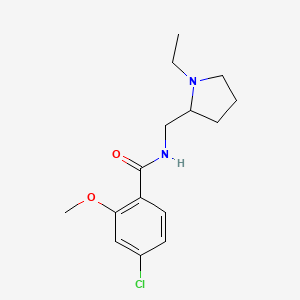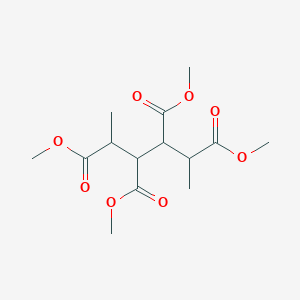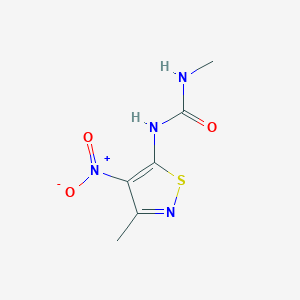![molecular formula C14H15NO B14475050 2-[2-(4-Aminophenyl)ethyl]phenol CAS No. 65246-11-9](/img/structure/B14475050.png)
2-[2-(4-Aminophenyl)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Aminophenyl)ethyl]phenol is an organic compound that features both an amino group and a phenolic group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of strong electron-attracting groups and basic nucleophilic reagents . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .
Industrial Production Methods
Industrial production of phenolic compounds often involves the oxidation of aryl silanes or the addition of benzene and propene in the Hock process . These methods are scalable and can produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
2-[2-(4-Aminophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
2-[2-(4-Aminophenyl)ethyl]phenol has several applications in scientific research:
Chemistry: Used as a monomer in the preparation of poly(amides) and poly(esters).
Biology: Functionalization of graphene nanoplatelets for biological applications.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the synthesis of 4-aminostyrene and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(4-Aminophenyl)ethyl]phenol involves its interaction with molecular targets through its amino and phenolic groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways . The compound’s ability to form hydrogen bonds and participate in redox reactions is crucial to its biological activity .
類似化合物との比較
Similar Compounds
2-Aminophenol: Similar structure but lacks the ethyl group.
4-Aminophenol: Similar structure but with the amino group in a different position.
2-(4-Aminophenyl)ethanol: Similar structure but with an alcohol group instead of a phenol group.
Uniqueness
2-[2-(4-Aminophenyl)ethyl]phenol is unique due to the presence of both an amino group and a phenolic group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
特性
CAS番号 |
65246-11-9 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
2-[2-(4-aminophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H15NO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10,16H,5,8,15H2 |
InChIキー |
NUEYQOSLVMKUHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


